

A Technical Guide to the Physicochemical Properties and Characterization of 2-Acetylthiazole

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Compound of Interest

Compound Name: 2-Acetylthiazole

Cat. No.: B1664039

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Abstract

2-Acetylthiazole is a heterocyclic aromatic ketone of significant interest across various scientific disciplines, notably in the fields of food science, fragrance chemistry, and as a versatile building block in synthetic organic chemistry. This technical guide provides a comprehensive overview of the physicochemical properties of **2-acetylthiazole**, detailed methodologies for its characterization, and an exploration of its formation through the Maillard reaction. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in work involving this compound.

Physicochemical Properties

The fundamental physical and chemical characteristics of **2-acetylthiazole** are summarized below. These properties are critical for its handling, application, and analysis.

General and Physical Properties

Property	Value	Source(s)
Appearance	Clear, colorless to pale yellow oily liquid.	[1]
Odor	Popcorn, nutty, hazelnut, cocoa, peanut-like aroma.	[1]
Melting Point	64.5 - 65.5 °C	PubChem
Boiling Point	89.0 - 91.0 °C @ 12.00 mm Hg	PubChem
Density	1.227 g/mL at 25 °C	[2][3]
Refractive Index (nD20)	1.548	[2]
Flash Point	78 °C (closed cup)	

Chemical and Molecular Properties

Property	Value	Source(s)
Molecular Formula	C ₅ H ₅ NOS	
Molecular Weight	127.16 g/mol	
IUPAC Name	1-(1,3-thiazol-2-yl)ethanone	
CAS Number	24295-03-2	
SMILES	<chem>CC(=O)C1=NC=CS1</chem>	
InChI Key	MOMFXATYAINJML-UHFFFAOYSA-N	
Solubility	Insoluble in water; soluble in most organic solvents.	PubChem

Characterization Methodologies

Accurate characterization of **2-acetylthiazole** is essential for quality control, reaction monitoring, and structural elucidation. The following sections detail the experimental protocols for key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural analysis of **2-acetylthiazole**, providing detailed information about the chemical environment of its hydrogen and carbon atoms.

2.1.1. Experimental Protocol: ^1H and ^{13}C NMR

- Sample Preparation:
 - Accurately weigh 5-10 mg of **2-acetylthiazole**.
 - Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
 - Transfer the solution to a clean, dry 5 mm NMR tube.
- ^1H NMR Data Acquisition:
 - Spectrometer: 400 MHz or higher.
 - Pulse Program: Standard single-pulse (zg30).
 - Spectral Width: 12-16 ppm.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 8-16.
- ^{13}C NMR Data Acquisition:
 - Spectrometer: 100 MHz or higher.
 - Pulse Program: Proton-decoupled single-pulse (zgpg30).
 - Spectral Width: 200-240 ppm.
 - Acquisition Time: 1-2 seconds.

- Relaxation Delay: 2-5 seconds.
- Number of Scans: 128-1024 (or more, depending on concentration).
- Data Processing:
 - Apply a Fourier transform with an appropriate window function (e.g., exponential with 0.3 Hz line broadening for ^1H , 1-2 Hz for ^{13}C).
 - Perform phase and baseline correction.
 - Reference the spectra to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in **2-acetylthiazole** by measuring the absorption of infrared radiation.

2.2.1. Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

- Instrumentation:
 - A Fourier Transform Infrared spectrometer, such as a Bruker Tensor 27 FT-IR, equipped with a Diamond ATR accessory (e.g., DuraSamplIR II) is suitable.
- Sample Preparation:
 - Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
 - Record a background spectrum of the clean, empty ATR crystal.
- Data Acquisition:
 - Place a small drop of neat (undiluted) **2-acetylthiazole** liquid directly onto the center of the ATR crystal.
 - Acquire the sample spectrum over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .

- Co-add 16 to 32 scans to improve the signal-to-noise ratio.
- Data Processing:
 - The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
 - Perform baseline correction if necessary.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique used to separate, identify, and quantify **2-acetylthiazole**, particularly in complex mixtures such as food and flavor extracts.

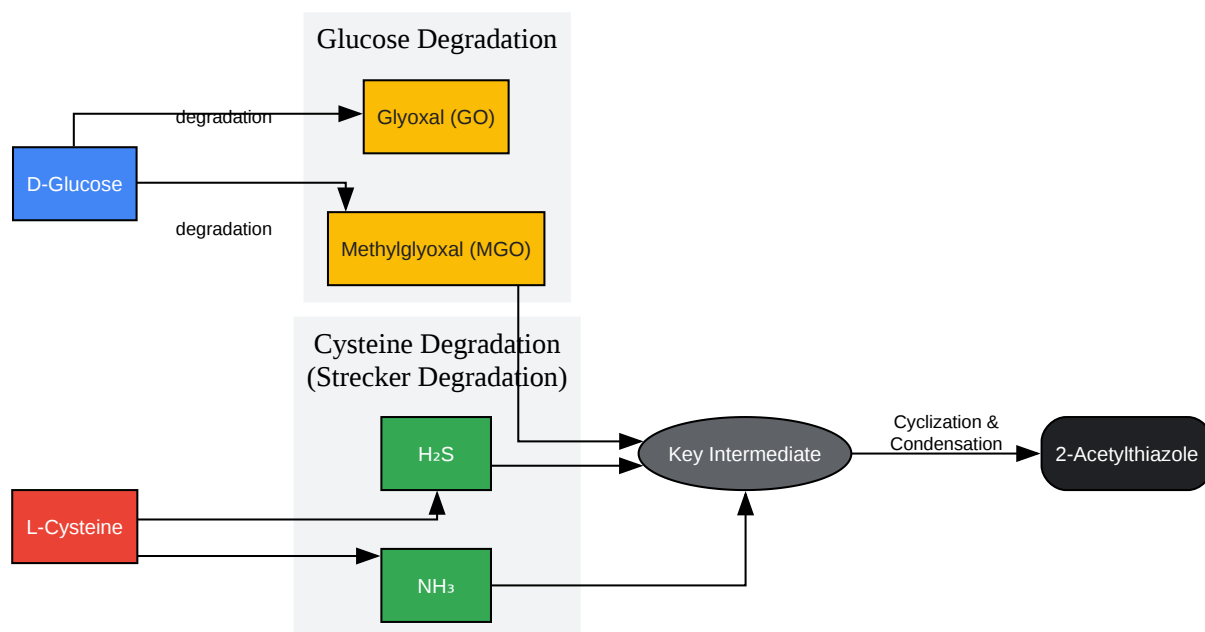
2.3.1. Experimental Protocol: GC-MS Analysis

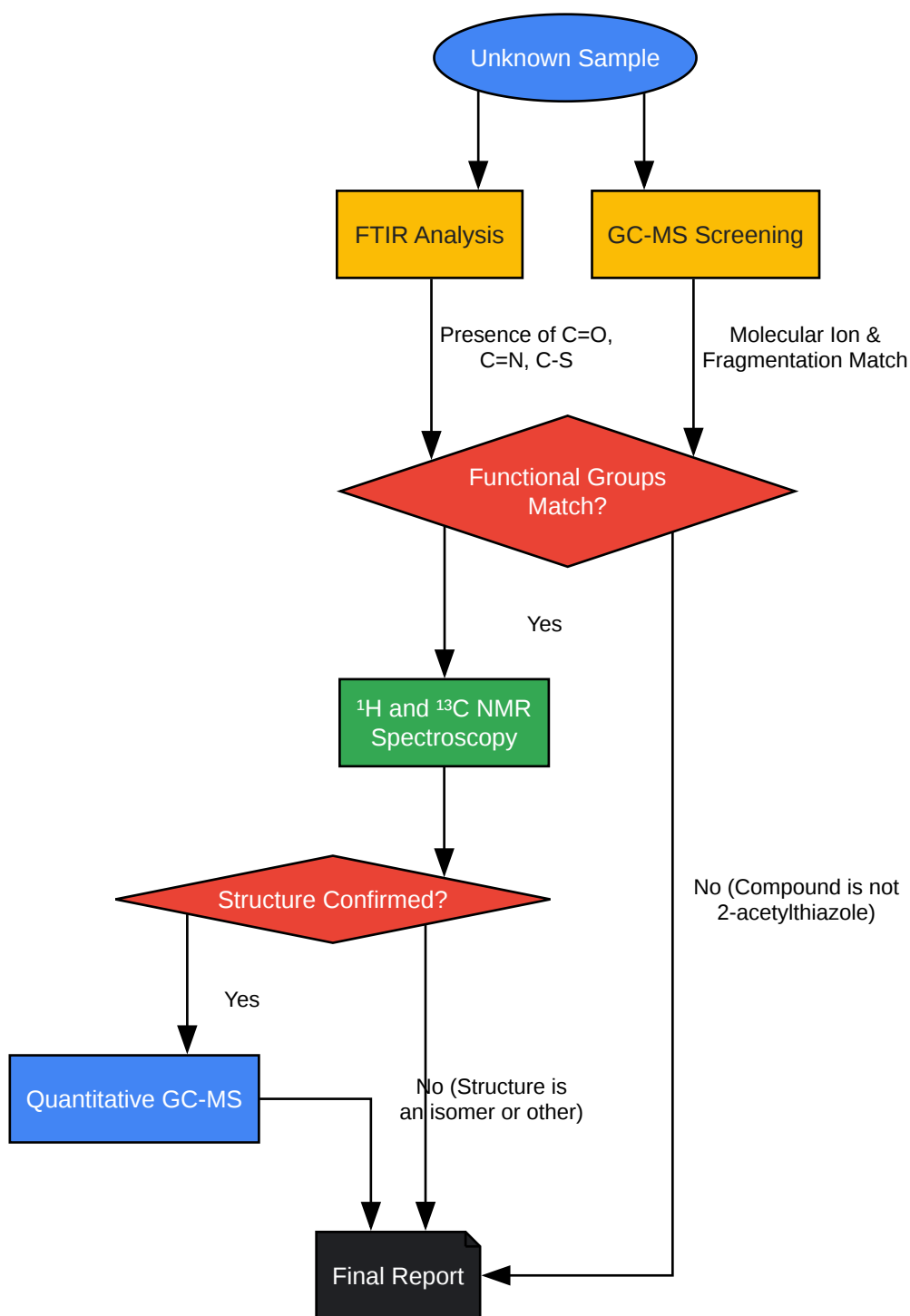
- Sample Preparation (for food matrix):
 - Employ a sample extraction method appropriate for the matrix, such as liquid-liquid extraction (LLE) or solid-phase microextraction (SPME). For a general approach, QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) can be utilized.
 - Prepare a dilution series of a certified **2-acetylthiazole** standard in a solvent matching the final sample extract for calibration.
- Instrumentation and Conditions:
 - Gas Chromatograph: Agilent 7890A or similar.
 - Mass Spectrometer: Agilent 5975C or similar, operating in Electron Ionization (EI) mode at 70 eV.
 - GC Column: A polar capillary column such as FFAP (Free Fatty Acid Phase) or Supelcowax-10 is recommended. A typical dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.
 - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

- Injector Temperature: 250 °C.
- Oven Temperature Program:
 - Initial temperature: 40 °C, hold for 2 minutes.
 - Ramp at 6 °C/min to 230 °C.
 - Hold at 230 °C for 15 minutes.
- MS Transfer Line Temperature: 280 °C.
- MS Source Temperature: 230 °C.
- MS Quadrupole Temperature: 150 °C.
- Scan Range: m/z 35-350.
- Data Analysis:
 - Identify **2-acetylthiazole** by comparing its retention time and mass spectrum with that of a pure standard.
 - Key mass fragments for **2-acetylthiazole** (EI) include m/z 127 (M⁺), 99, and 43.
 - Quantify using a calibration curve generated from the standard solutions.

Formation Pathway of 2-Acetylthiazole

2-Acetylthiazole is a well-known product of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating. It is a key contributor to the desirable roasted and savory flavors in many cooked foods. The formation of **2-acetylthiazole** in a model system of L-cysteine and D-glucose is illustrated below.





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